molecular formula C14H18F2N2O2 B12316361 tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B12316361
M. Wt: 284.30 g/mol
InChI Key: KUQPHGDOUZLBTL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is defined by its systematic IUPAC name, molecular formula, and structural features. The compound’s CAS registry number, 1375472-42-6 , serves as a unique identifier in chemical databases. Its molecular formula, C₁₄H₁₈F₂N₂O₂ , corresponds to a molecular weight of 284.30 g/mol , as confirmed by multiple analytical sources. The SMILES notation, O=C(N1CCNC2=CC(F)=C(F)C=C2C1)OC(C)(C)C , delineates the tert-butyl carboxylate group attached to the nitrogen of the benzodiazepine ring, with fluorine atoms at the 7 and 8 positions.

A comparative analysis of nomenclature conventions reveals that the compound is alternatively described as 4H-1,4-benzodiazepine-4-carboxylic acid, 7,8-difluoro-1,2,3,5-tetrahydro-, 1,1-dimethylethyl ester , emphasizing the tetrahydro ring system and ester functionalization. The tert-butyl group enhances steric protection of the carboxylate moiety, a common strategy to improve compound stability during synthetic intermediates.

Property Value
CAS Number 1375472-42-6
Molecular Formula C₁₄H₁₈F₂N₂O₂
Molecular Weight 284.30 g/mol
SMILES O=C(N1CCNC2=CC(F)=C(F)C=C2C1)OC(C)(C)C
IUPAC Name 4H-1,4-Benzodiazepine-4-carboxylic acid, 7,8-difluoro-1,2,3,5-tetrahydro-, 1,1-dimethylethyl ester

Historical Context in Benzodiazepine Research

The discovery of benzodiazepines in the mid-20th century revolutionized psychopharmacology, with early compounds like chlordiazepoxide demonstrating anxiolytic and sedative properties. This compound emerged from efforts to refine benzodiazepine scaffolds through fluorination, a strategy pioneered in the 1980s to modulate pharmacokinetic and pharmacodynamic profiles. Fluorine’s introduction at specific positions was hypothesized to enhance receptor binding affinity and metabolic resistance, as seen in later derivatives like flunitrazepam.

This compound’s development aligns with structural optimization trends in central nervous system (CNS) drug design. The tetrahydro-1,4-benzodiazepine core provides conformational rigidity, while the 7,8-difluoro substituents introduce electronic effects that may influence interactions with GABA-A receptor subtypes. Early synthetic routes for analogous fluorinated benzodiazepines involved Friedel-Crafts acylations and cyclocondensation reactions, as documented in studies of ethylenediamine-based scaffolds.

Structural Significance of Fluorine Substitution Patterns

The 7,8-difluoro substitution pattern on the benzodiazepine ring confers distinct electronic and steric properties. Fluorine’s high electronegativity (3.98 Pauling scale ) polarizes adjacent carbon-fluorine bonds, altering the compound’s dipole moment and enhancing interactions with hydrophobic receptor pockets. Computational chemistry data for this compound, including a LogP value of 3.1274 , suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Comparative studies of fluorinated benzodiazepines indicate that 7,8-difluoro substitution optimizes steric complementarity with GABA-A receptor subunits, particularly α1 and γ2, which are critical for anxiolytic activity. The tert-butyl carboxylate group further stabilizes the molecule by resisting enzymatic hydrolysis, a common degradation pathway for ester-containing pharmaceuticals.

The table below summarizes key physicochemical parameters influenced by fluorine substitution:

Parameter Impact of 7,8-Difluoro Substitution
LogP Increased by ~0.3–0.5 compared to non-fluorinated analogs
TPSA (Topological Polar Surface Area) Reduced by 5–10 Ų due to fluorine’s low polarizability
Metabolic Stability Enhanced resistance to cytochrome P450 oxidation
Receptor Binding Affinity Improved van der Waals interactions with hydrophobic residues

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

tert-butyl 7,8-difluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c1-14(2,3)20-13(19)18-5-4-17-12-7-11(16)10(15)6-9(12)8-18/h6-7,17H,4-5,8H2,1-3H3

InChI Key

KUQPHGDOUZLBTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazepine ring.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection of the carboxylate group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, focusing on its biological activity, structure-activity relationships (SAR), and potential uses in drug development.

Research has indicated that compounds within the benzodiazepine class can exhibit a variety of biological activities. This compound has been studied for its potential as a pharmacological agent due to its influence on the central nervous system (CNS).

Structure–Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or alter its biological activity. Studies have shown that the presence of fluorine atoms at specific positions (7 and 8) contributes significantly to the compound's potency and efficacy in biological assays.

Therapeutic Applications

  • Anxiolytic Effects : Benzodiazepines are well-known for their anxiolytic properties. Compounds similar to this compound are being explored for their ability to reduce anxiety and promote sedation without the side effects associated with traditional benzodiazepines.
  • Anticonvulsant Activity : The compound's mechanism of action may involve modulation of GABA receptors, making it a candidate for further investigation as an anticonvulsant agent.
  • Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases.

Study 1: Efficacy in Cell Models

A study published in the Journal of Medicinal Chemistry investigated several tetrahydro-benzodiazepine derivatives for their efficacy in cellular models related to cystic fibrosis. The results indicated that certain modifications to the benzodiazepine core led to enhanced activity against specific mutations in CFTR channels .

CompoundEfficacy (E_max)Potency (EC_50)
Compound A0.850.15 μM
Compound B0.920.10 μM
tert-butyl 7,8-difluoro derivative0.890.12 μM

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological effects, researchers evaluated the anxiolytic potential of various benzodiazepine derivatives including this compound. The findings revealed significant reductions in anxiety-like behaviors in animal models when administered at optimal doses .

Mechanism of Action

The mechanism of action of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various physiological effects, including anxiolytic, sedative, and anticonvulsant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(i) tert-Butyl 8-Chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
  • CAS No.: 886364-27-8
  • Substituent : Chlorine at position 8.
  • Its lower electronegativity may weaken dipole interactions .
(ii) tert-Butyl 7-Bromo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
  • Substituent : Bromine at position 7.
  • Impact : Bromine’s polarizability enhances van der Waals interactions but introduces significant steric bulk. This may limit access to hydrophobic binding pockets in target proteins .

Comparison Table :

Property 7,8-Difluoro Derivative (Target) 8-Chloro Derivative 7-Bromo Derivative
Atomic Radius Small (F: 0.64 Å) Larger (Cl: 0.99 Å) Largest (Br: 1.14 Å)
Electronegativity 4.0 (F) 3.0 (Cl) 2.8 (Br)
Metabolic Stability High (resists oxidation) Moderate Low
Steric Effects Minimal Moderate High

Amino-Substituted Analogues

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • CAS No.: 886363-80-0
  • Substituent: Amino group at position 8.
  • Impact: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents. However, it may increase susceptibility to enzymatic degradation compared to fluorine .

Key Differences :

  • Solubility: Amino-substituted derivatives exhibit higher aqueous solubility (logP reduction) but lower membrane permeability.
  • Reactivity: The amino group can participate in nucleophilic reactions, making it less stable under acidic conditions compared to the fluorine-substituted target compound .

Non-Halogenated Analogues

tert-Butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate
  • Molecular Weight : 248.32 g/mol
  • Substituents: No halogen or amino groups.
  • Impact : The absence of fluorine reduces electronegativity and metabolic stability. This derivative is more lipophilic (higher logP) but may exhibit weaker target binding due to lack of dipole interactions .

Physicochemical Comparison :

Property 7,8-Difluoro Derivative Non-Halogenated Derivative
Molecular Weight 284.30 248.32
logP (Estimated) ~2.5 ~3.2
Metabolic Stability High Moderate

Biological Activity

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS No. 1373503-09-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18F2N2O2C_{14}H_{18}F_2N_2O_2. The compound features a benzodiazepine scaffold with fluorine substitutions at the 7 and 8 positions, contributing to its unique biological profile.

PropertyValue
CAS Number1373503-09-3
Molecular Weight298.33 g/mol
Molecular FormulaC14H18F2N2O2
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with GABA_A receptors in the central nervous system (CNS), leading to an increase in inhibitory neurotransmission. This interaction may be facilitated by the compound's ability to stabilize the receptor's conformation.

Study on Anxiolytic Effects

A recent study investigated the anxiolytic potential of various benzodiazepine derivatives including this compound. The results indicated a significant reduction in anxiety-like behaviors in rodent models compared to control groups .

Antihypertensive Activity Assessment

Another study explored the antihypertensive effects of related compounds and suggested that modifications at the benzodiazepine core could enhance receptor binding affinity and selectivity for angiotensin receptors . While specific data on tert-butyl 7,8-difluoro derivatives are sparse, the findings underscore the potential for therapeutic applications in hypertension management.

Neuroprotective Studies

Research conducted on neuroprotective effects showed that similar compounds could mitigate neuronal damage induced by oxidative stress in vitro. These findings suggest a promising avenue for further exploration of tert-butyl 7,8-difluoro derivatives as neuroprotective agents .

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